2-cyclohexyl-N-pyridin-4-ylquinolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyclohexyl-N-pyridin-4-ylquinolin-4-amine is a heterocyclic compound that features a quinoline core structure substituted with a cyclohexyl group and a pyridin-4-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclohexyl-N-pyridin-4-ylquinolin-4-amine typically involves the construction of the quinoline core followed by the introduction of the cyclohexyl and pyridin-4-yl groups. Common synthetic routes include:
Friedländer Synthesis: This method involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.
Skraup Synthesis: This classical method involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Industrial Production Methods
Industrial production of quinoline derivatives often employs transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-cyclohexyl-N-pyridin-4-ylquinolin-4-amine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, aryl halides, in the presence of bases like potassium carbonate.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinolines.
Substitution: Various substituted quinolines depending on the nucleophile used.
Scientific Research Applications
2-cyclohexyl-N-pyridin-4-ylquinolin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-cyclohexyl-N-pyridin-4-ylquinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-cyclohexyl-N-pyridin-4-ylquinolin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclohexyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable target for synthetic and medicinal chemists, offering opportunities for the development of new materials and therapeutic agents.
Properties
Molecular Formula |
C20H21N3 |
---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
2-cyclohexyl-N-pyridin-4-ylquinolin-4-amine |
InChI |
InChI=1S/C20H21N3/c1-2-6-15(7-3-1)19-14-20(22-16-10-12-21-13-11-16)17-8-4-5-9-18(17)23-19/h4-5,8-15H,1-3,6-7H2,(H,21,22,23) |
InChI Key |
ACMLAQOYADBLOW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=NC3=CC=CC=C3C(=C2)NC4=CC=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.